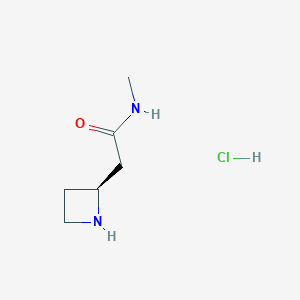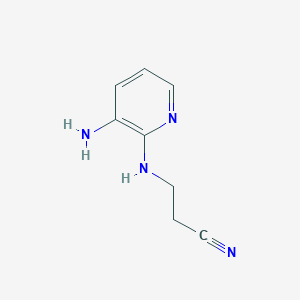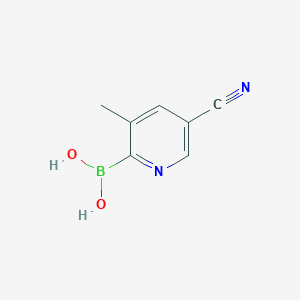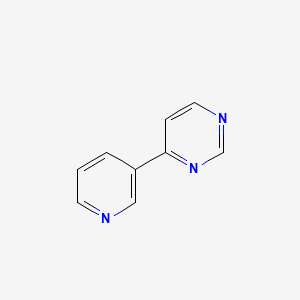
(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
N-Methylation: Introduction of the N-methyl group can be done using methylating agents such as methyl iodide or dimethyl sulfate.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the azetidine ring or other functional groups.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
(S)-2-(Azetidin-2-yl)-N-methylacetamide: The free base form of the compound.
®-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride: The enantiomer of the compound.
Other Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.
Uniqueness
(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other azetidine derivatives.
属性
分子式 |
C6H13ClN2O |
|---|---|
分子量 |
164.63 g/mol |
IUPAC 名称 |
2-[(2S)-azetidin-2-yl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)4-5-2-3-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1 |
InChI 键 |
XWUMAWIIGQKIEE-JEDNCBNOSA-N |
手性 SMILES |
CNC(=O)C[C@@H]1CCN1.Cl |
规范 SMILES |
CNC(=O)CC1CCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)




![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)





![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)

